molecular formula C7H12ClN3O2 B6238752 ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1197228-34-4

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B6238752
CAS No.: 1197228-34-4
M. Wt: 205.6
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Description

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is significant due to its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, also known as 5-Amino-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester hydrochloride, is a potent agonist of GPR109b . GPR109b is a receptor that plays a significant role in various biological processes.

Mode of Action

The compound interacts with its target, the GPR109b receptor, by binding to it. This binding triggers a series of biochemical reactions that lead to the activation of the receptor . The exact nature of these interactions and the resulting changes are still under investigation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biological process in which the GPR109b receptor is involved. Given the compound’s agonistic action on the receptor, it can potentially modulate the receptor’s activity and influence the associated biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include refluxing in ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole core structure but lacks the ethyl carboxylate group.

    Ethyl 3-amino-1H-pyrazole-5-carboxylate: Similar structure but without the methyl group at position 1.

    1-Methyl-3-amino-1H-pyrazole-5-carboxylate: Similar structure but without the ethyl group at position 5.

Uniqueness

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

ethyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-6(8)9-10(5)2;/h4H,3H2,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGAXPOOROQXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197228-34-4
Record name ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
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